5-(2-氟乙氧基)-1H-吲哚

描述

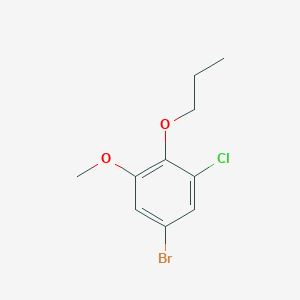

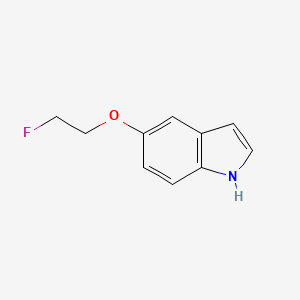

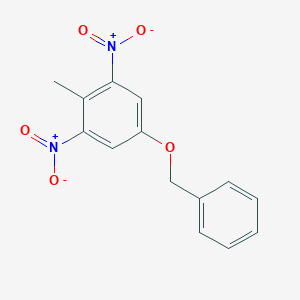

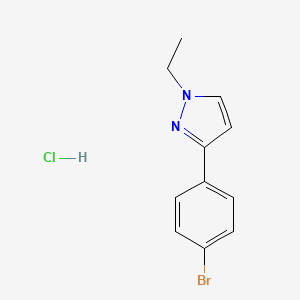

“5-(2-fluoroethoxy)-1H-indole” is a compound that contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “5-(2-fluoroethoxy)” part suggests that a 2-fluoroethoxy group is attached to the 5-position of the indole.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate indole with a 2-fluoroethoxy group. This could potentially be achieved through nucleophilic substitution reactions, but the exact method would depend on the specific reactants and conditions.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole group, with the 2-fluoroethoxy group attached at the 5-position. The presence of the fluorine atom would introduce a degree of polarity to the molecule.Chemical Reactions Analysis

As an indole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the indole group can be influenced by the presence of the 2-fluoroethoxy group. The fluorine atom may also participate in certain reactions, particularly ones involving nucleophilic substitution.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s polarity and potentially influence its solubility in different solvents. The indole group could contribute to the compound’s aromaticity and stability.科学研究应用

Radioligand Development for PET Imaging

- Dopamine Receptor Ligands: 两个氟乙氧基取代的5-(2-氟乙氧基)-1H-吲哚衍生物被合成为选择性D4多巴胺受体配体的类似物。这些衍生物对多巴胺D4受体具有高亲和力,并被开发为潜在的正电子发射断层扫描(PET)成像探针。在5-氰基吲哚骨架中苯基哌嗪基的对位进行氟乙基化被D4受体所容忍,表明其在开发具有增强D4受体亲和力和选择性的改进D4放射配体候选物方面具有潜力(Tietze et al., 2006)。

抗结核活性

- 吲哚-2,3-二酮衍生物: 对5-氟-1H-吲哚-2,3-二酮衍生物的研究揭示了它们对结核分枝杆菌的抗结核活性潜力。电子拓扑方法(ETM)和人工神经网络(ANNs)被用于预测可能对结核病活性化合物的结构,突显了这些衍生物在药物化学中的重要性(Karalı等,2007年)。

电化学储能

- 氟取代聚吲哚: 一项研究开发了一种高性能的聚(5-氟吲哚)作为储能材料,展示了其优越的电化学性能,与其他聚吲哚衍生物相比。这种氟取代的共轭聚吲哚表现出高比电容、良好的循环稳定性和缓慢的自放电行为,使其成为超级电容器应用的有前景的材料(Wang et al., 2019)。

生物分子研究的荧光素

- 环境敏感荧光染料: 对2-(2'-吡啶基)-5-甲基吲哚和2-[2'-(4',6'-二甲基嘧啶基)]-吲哚,5-羟基吲哚的衍生物的研究揭示了它们作为环境敏感荧光染料的用途。这些化合物在与磷脂囊泡相互作用时具有很高的荧光性,展示了在生物分子研究中监测生物分子的局部结构和溶剂化动力学的潜在应用(Kyrychenko et al., 2010)。

抗菌活性

- 吲哚衍生物在抗菌研究中: 合成了一系列3-(1-(3,4-二甲氧基苯乙基)-4,5-二苯基-1H-咪唑-2-基)-1H-吲哚衍生物,并展示了显著的抗菌活性。这些衍生物使用各种光谱技术进行表征,并显示出作为新型抗菌剂的潜力(Rajaraman et al., 2017)。

安全和危害

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk.

未来方向

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating more efficient synthesis methods, studying its reactivity, or exploring its potential uses in fields like pharmaceuticals or materials science.

Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.

属性

IUPAC Name |

5-(2-fluoroethoxy)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-4-6-13-9-1-2-10-8(7-9)3-5-12-10/h1-3,5,7,12H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTAUTLAOMSHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-fluoroethoxy)-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)

![{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B1378073.png)